molecular formula C9H17O4P B8588991 Diethyl (3-oxocyclopentyl)phosphonate

Diethyl (3-oxocyclopentyl)phosphonate

Cat. No.: B8588991
M. Wt: 220.20 g/mol
InChI Key: RYXLOTUDHIEFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (3-oxocyclopentyl)phosphonate is a useful research compound. Its molecular formula is C9H17O4P and its molecular weight is 220.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H17O4P

Molecular Weight

220.20 g/mol

IUPAC Name

3-diethoxyphosphorylcyclopentan-1-one

InChI

InChI=1S/C9H17O4P/c1-3-12-14(11,13-4-2)9-6-5-8(10)7-9/h9H,3-7H2,1-2H3

InChI Key

RYXLOTUDHIEFGK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1CCC(=O)C1)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.52 mmol trimethylsilyltriflate are added dropwise to 11.4 mmol diethylphosphite and 12.4 mmol N,O-bis-(trimethylsilyl)acetamid in 5 ml dichlormethane at 0° C. After 30 minutes of stirring 0.52 mmol 2-cyclopenten-1-one are added dropwise thereto at the same temperature and stirring is continued for 1 h. The enolsilane intermediate product is hydrolized by 3 ml 1 n HCl and 3 hours of stirring. The organic phase is separated, dried over magnesiumsulfate and concentrated. The raw product may be chromatographed on SiO2 and, after concentrating the desired fractions, results to 3-(phosphonic acid diethylester)-cyclopentan-1-one (a) with boiling point0.25 Torr=104° C. in a good yield.
Quantity
0.52 mmol
Type
reactant
Reaction Step One
Quantity
11.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
N,O-bis-(trimethylsilyl)acetamid
Quantity
12.4 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.52 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
1
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.